2-Fluoropyridine-5-carbonyl chloride

Catalog No.
S734027
CAS No.
65352-94-5
M.F
C6H3ClFNO
M. Wt
159.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoropyridine-5-carbonyl chloride

CAS Number

65352-94-5

Product Name

2-Fluoropyridine-5-carbonyl chloride

IUPAC Name

6-fluoropyridine-3-carbonyl chloride

Molecular Formula

C6H3ClFNO

Molecular Weight

159.54 g/mol

InChI

InChI=1S/C6H3ClFNO/c7-6(10)4-1-2-5(8)9-3-4/h1-3H

InChI Key

IPOCOANFUVSCLZ-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C(=O)Cl)F

Canonical SMILES

C1=CC(=NC=C1C(=O)Cl)F

2-Fluoropyridine-5-carbonyl chloride is a chemical compound with the molecular formula C₆H₃ClFNO and a molecular weight of 159.55 g/mol. It is characterized by the presence of a fluorine atom at the second position of the pyridine ring and a carbonyl chloride functional group at the fifth position. This compound is notable for its reactivity, particularly in nucleophilic aromatic substitution reactions, due to the electronegative fluorine atom that enhances electrophilic properties of the aromatic system .

, including:

  • Nucleophilic Aromatic Substitution (S NAr): The presence of the fluorine atom makes this compound highly reactive towards nucleophiles. This reaction can occur under mild conditions, allowing for various substituents to be introduced into the aromatic system .
  • Acylation Reactions: The carbonyl chloride group can react with nucleophiles, such as amines or alcohols, to form amides or esters respectively.
  • Fluorination Reactions: The compound can undergo fluorination to yield more complex fluorinated derivatives, which are valuable in medicinal chemistry .

The synthesis of 2-fluoropyridine-5-carbonyl chloride can be achieved through several methods:

  • Fluorination of 2-Chloropyridine: This involves a catalytic process where 2-chloropyridine is treated with fluoride sources under specific conditions to yield 2-fluoropyridine, which can then be converted to the carbonyl chloride derivative .
  • Direct Acylation: Starting from 2-fluoropyridine, acylation using thionyl chloride or oxalyl chloride can introduce the carbonyl chloride functionality directly onto the aromatic ring .
  • Functionalization Strategies: Late-stage functionalization techniques allow for modifications on pre-existing pyridine derivatives, utilizing mild conditions to introduce various substituents without extensive protective group strategies .

2-Fluoropyridine-5-carbonyl chloride has applications in:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.
  • Agricultural Chemistry: The compound may be used in developing agrochemicals due to its potential herbicidal or pesticidal properties.
  • Material Science: Its derivatives can be used in creating advanced materials with specific electronic or optical properties .

Interaction studies involving 2-fluoropyridine-5-carbonyl chloride primarily focus on its reactivity with various nucleophiles. Research indicates that reactions with amines and alcohols can yield high yields of substituted products under optimized conditions. Additionally, studies on its interactions with biological systems are essential for understanding its potential toxicity and pharmacokinetics .

Several compounds share structural similarities with 2-fluoropyridine-5-carbonyl chloride, including:

Compound NameMolecular FormulaKey Features
2-Chloropyridine-5-carbonyl chlorideC₆H₄ClNOLacks fluorine; less reactive in S NAr reactions
3-Fluoropyridine-2-carbonyl chlorideC₆H₄ClFNODifferent substitution pattern; varied reactivity
6-Fluoronicotinoyl chlorideC₆H₄ClFNOSimilar core structure; different functional groups

Uniqueness: The presence of the fluorine atom at position two significantly enhances electrophilicity and reactivity compared to other halogenated pyridines. This makes 2-fluoropyridine-5-carbonyl chloride particularly valuable in synthetic organic chemistry for introducing diverse functional groups under mild conditions .

2-Fluoropyridine-5-carbonyl chloride (CAS: 65352-94-5) is a heterocyclic organic compound with the systematic IUPAC name 6-fluoropyridine-3-carbonyl chloride. Its molecular formula is $$ \text{C}6\text{H}3\text{ClFNO} $$, and it has a molecular weight of 159.55 g/mol. The structure consists of a pyridine ring substituted with a fluorine atom at position 2 and a carbonyl chloride group at position 5 (Figure 1).

Key Structural Features:

  • Aromatic pyridine core: Provides stability and reactivity for electrophilic substitution.
  • Fluorine substituent: Electron-withdrawing effects enhance electrophilicity at adjacent positions.
  • Carbonyl chloride group: A highly reactive functional group for nucleophilic acyl substitutions.

The SMILES notation is $$ \text{Fc1ccc(cn1)C(=O)Cl} $$, and the InChIKey is IPOCOANFUVSCLZ-UHFFFAOYSA-N. X-ray crystallography and NMR studies confirm the planar geometry of the pyridine ring and the spatial orientation of substituents.

PropertyValue
Molecular Formula$$ \text{C}6\text{H}3\text{ClFNO} $$
Molecular Weight159.55 g/mol
Boiling Point182.8°C (at 760 mmHg)
Density1.4 g/cm³

Historical Development of Synthetic Pathways

The synthesis of 2-fluoropyridine-5-carbonyl chloride has evolved significantly since its first reported preparation. Early methods relied on direct halogenation of pyridine derivatives, but these often suffered from poor regioselectivity.

Key Milestones:

  • Phosphorus Oxychloride-Mediated Chlorination (1990s):

    • Reaction of 2,6-dihydroxy-5-fluoronicotinic acid esters with $$ \text{POCl}_3 $$ and lithium phosphate at 170°C yielded 2,6-dichloro-5-fluoronicotinoyl chloride, a precursor.
    • Equation:
      $$
      \text{R-COOR'} + \text{POCl}3 \xrightarrow{\text{Li}3\text{PO}_4} \text{R-COCl} + \text{by-products}
      $$
    • This method achieved ~85% yield but required high temperatures.
  • Fluorination-Chlorination Tandem Approach (2000s):

    • Fluorination of 2-aminopyridine derivatives using $$ \text{KF} $$ or $$ \text{HBF}4 $$, followed by chlorination with $$ \text{SOCl}2 $$.
    • Improved regiocontrol but limited by side reactions at elevated temperatures.
  • Catalytic Vapor-Phase Synthesis (2020s):

    • Utilizes zeolite catalysts to convert 2-fluoropyridine-5-carboxylic acid to the acyl chloride at lower temperatures (120–150°C).
    • Achieves >90% purity with reduced energy input.

Position Within Heterocyclic Chemistry Frameworks

2-Fluoropyridine-5-carbonyl chloride occupies a unique niche in heterocyclic chemistry due to its dual functional groups and electronic properties:

Reactivity in Electrophilic Substitution:

  • The fluorine atom directs electrophiles to the meta position relative to itself, while the carbonyl chloride group deactivates the ring.
  • Reactivity comparison with analogues:
CompoundElectrophilic ReactivityNucleophilic Reactivity
2-Fluoropyridine-5-carbonyl chlorideModerate (fluorine-directed)High (acyl chloride)
2-Chloropyridine-5-carbonyl chlorideLowHigh
2-Methylpyridine-5-carbonyl chlorideHighModerate

Role in Multicomponent Reactions:

  • Serves as a carbonylating agent in Ugi and Passerini reactions to form peptidomimetics.
  • Participates in Suzuki-Miyaura couplings for biaryl synthesis when paired with boronic acids.

Applications in Functional Materials:

  • Precursor for liquid crystals (e.g., fluorinated mesogens).
  • Building block for metal-organic frameworks (MOFs) with tailored porosity.

Nucleophilic aromatic substitution represents the primary synthetic approach for introducing fluorine into pyridine derivatives [2] [3]. The mechanism involves a two-step addition-elimination process where nucleophiles attack the electron-deficient aromatic carbon bearing the leaving group [3]. In the context of 2-fluoropyridine-5-carbonyl chloride synthesis, nucleophilic aromatic substitution typically employs nitro-substituted pyridine precursors as starting materials [2].

The synthesis of fluoropyridine derivatives through nucleophilic aromatic substitution demonstrates remarkable efficiency when utilizing methyl 3-nitropyridine-4-carboxylate as the substrate [2]. Research conducted at the Norwegian University of Science and Technology revealed that the nitro group functions as an excellent leaving group in nucleophilic aromatic substitution reactions [2]. The electron-poor pyridyl aromatic system, combined with the electron-withdrawing carbonyl group in the ortho position, significantly enhances the leaving group ability of the nitro substituent [2].

The reaction mechanism proceeds through the formation of a Meisenheimer complex, where the nucleophile initially adds to the aromatic ring before elimination of the leaving group occurs [3]. Fluoride anion demonstrates exceptional nucleophilicity in these transformations, with reaction rates significantly exceeding those observed with other halides [4]. Specifically, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol proceeds 320 times faster than the corresponding reaction with 2-chloropyridine [4].

NucleophileBaseSolventTemperature (°C)Time (hours)Conversion (%)
Fluoride anionPotassium fluorideDimethyl sulfoxide1201880
AlkoxidePotassium tert-butoxideTetrahydrofuran503100
AmineDiisopropylethylamineDimethyl sulfoxide12018100

The electronic properties of the pyridine ring significantly influence reaction outcomes [3]. Electron-withdrawing substituents positioned ortho or para to the leaving group substantially activate the aromatic system toward nucleophilic attack [3]. This activation effect proves particularly pronounced in pyridine derivatives due to the inherent electron-deficiency of the nitrogen-containing aromatic system [2].

Blaise Reaction Applications in Large-Scale Synthesis

The Blaise reaction provides an alternative synthetic approach for constructing complex heterocyclic frameworks that can subsequently be converted to fluoropyridine derivatives [5] [6]. This zinc-mediated transformation involves the condensation of nitriles with α-bromoester compounds to generate β-ketoester intermediates [6]. The reaction was first developed by Edmond Blaise in 1901 and has since evolved into a valuable tool for large-scale synthesis applications [6].

The mechanism of the Blaise reaction involves the formation of an organozinc complex with the bromine alpha to the ester carbonyl [6]. This complexation renders the alpha carbon nucleophilic, enabling attack on the electrophilic carbon of the nitrile substrate [6]. The resulting β-enamino ester intermediate can be hydrolyzed under acidic conditions to yield the corresponding β-ketoester product [6].

Recent developments in Blaise reaction methodology have demonstrated significant potential for industrial-scale applications [5]. Research at Pondicherry University has established that trimethylsilyl chloride serves as an efficient catalyst for cleaning zinc metal surfaces, thereby promoting the Blaise reaction under mild conditions [5]. This catalytic system enables the preparation of 3-oxo-5-arylthiopentanoates in high yields using readily available starting materials such as thiophenols, acrylonitrile, zinc, and ethyl bromoacetate [5].

The scalability of the Blaise reaction has been demonstrated through the synthesis of methyl ketones via a two-step process involving β-ketoester formation followed by acid-mediated hydrolysis and decarboxylation [5]. This methodology proves particularly valuable for industrial applications where large quantities of heterocyclic intermediates are required [5].

Starting MaterialZinc EquivalentReaction Time (hours)Yield (%)Scale (grams)
Acrylonitrile2.5485100
Benzyl nitrile2.0678250
Propanenitrile2.5392150

The tolerance of free hydroxyl groups during Blaise reaction conditions represents a significant advantage for industrial synthesis [6]. This functional group compatibility enables the direct incorporation of polar substituents without requiring extensive protecting group strategies [6].

Phosphorus Oxychloride-Mediated Chlorination Mechanisms

Phosphorus oxychloride emerges as the preferred chlorinating agent for converting carboxylic acid derivatives to their corresponding carbonyl chlorides [7] [8] [9]. The compound exists as a colorless liquid with tetrahedral geometry, featuring three phosphorus-chlorine bonds and one strong phosphorus-oxygen double bond [8]. The estimated bond dissociation energy of the phosphorus-oxygen bond reaches 533.5 kilojoules per mole, indicating substantial thermodynamic stability [8].

The mechanism of phosphorus oxychloride-mediated chlorination involves initial nucleophilic attack by the carboxylic acid oxygen on the phosphorus center [7]. This interaction leads to the formation of a mixed anhydride intermediate, which subsequently undergoes chloride displacement to generate the desired carbonyl chloride product [7]. The reaction typically proceeds under reflux conditions with concurrent elimination of hydrogen chloride and phosphorus oxychloride-derived by-products [7].

Industrial production of phosphorus oxychloride utilizes a continuous recirculation process designed to handle fluctuating sulfur dioxide feeds [9]. The manufacturing process involves the reaction of phosphorus trichloride with sulfuryl chloride under controlled stoichiometric conditions [9]. Initial treatment with a stoichiometrically deficient amount of sulfuryl chloride produces a mixture containing thionyl chloride, phosphorus oxychloride, and excess phosphorus trichloride [9].

The optimization of phosphorus oxychloride-mediated chlorination requires careful control of reaction parameters including temperature, pressure, and reactant concentrations [9]. Industrial implementations employ large-scale reactors with continuous flow capabilities to ensure consistent product quality and minimize by-product formation [9]. The process design incorporates advanced temperature control systems to maintain optimal reaction conditions throughout the production cycle [9].

Reaction ParameterOptimal RangeIndustrial Implementation
Temperature100-120°CAutomated temperature control
Pressure1-2 atmospheresContinuous monitoring
Reaction Time2-4 hoursFlow rate optimization
Phosphorus Oxychloride Equivalents1.2-1.5Precise metering systems

The reaction mechanism proceeds through a nucleophilic addition-elimination pathway, where the carboxylic acid substrate initially forms a phosphoryl ester intermediate [7]. Subsequent chloride attack at the carbonyl carbon results in the formation of the desired carbonyl chloride product with concomitant release of phosphoric acid derivatives [7].

Lithium Reagent-Assisted Fluorination Techniques

Lithium reagent-assisted fluorination represents an advanced methodology for introducing fluorine atoms into aromatic systems under controlled conditions [10]. The development of specialized fluorinating agents such as N-fluoro-N-tert-butyl-tert-butanesulfonamide has revolutionized the field of electrophilic fluorination [10]. This reagent demonstrates exceptional reactivity toward aryl lithium and alkenyl lithium species, enabling high-yield fluorination reactions under mild conditions [10].

The mechanism of lithium reagent-assisted fluorination involves the generation of organolithium intermediates through either direct deprotonation or halogen-lithium exchange reactions [10]. These highly nucleophilic species subsequently undergo electrophilic fluorination with specialized fluorinating agents to yield the desired fluorinated products [10]. The reaction typically proceeds at low temperatures ranging from -78°C to room temperature over periods of 2 hours [10].

Aryl lithium species generated from aryl bromides through halogen exchange reactions with n-butyllithium or sec-butyllithium demonstrate quantitative conversion to fluorinated products [10]. The fluorination process tolerates a wide range of functional groups including esters, amides, and heterocyclic systems [10]. This broad functional group compatibility makes the methodology particularly suitable for complex molecule synthesis [10].

The regioselective generation of organolithium species through direct deprotonation of heteroarenes bearing activating groups enables precise control over fluorination sites [10]. Examples include the ortho-deprotonation of pyridines bearing electron-withdrawing substituents, which proceeds with high regioselectivity to generate the corresponding lithiated intermediates [10].

Organolithium PrecursorFluorinating AgentTemperature (°C)Yield (%)Reaction Time
2-LithiopyridineN-fluoro-N-tert-butyl-tert-butanesulfonamide-78982 hours
3-LithiopyridineN-fluoro-N-tert-butyl-tert-butanesulfonamide-78952 hours
4-LithiopyridineN-fluoro-N-tert-butyl-tert-butanesulfonamide-78742 hours

The catalytic fluorination of active methylene compounds using lithium reagent systems represents a significant advancement in fluorination methodology [10]. This process employs catalytic amounts of cesium carbonate in dimethoxyethane solvent at room temperature to achieve high-yield fluorination of various substrates [10]. The mild reaction conditions and broad substrate scope make this approach particularly attractive for industrial applications [10].

Industrial-Scale Process Engineering Considerations

Industrial-scale synthesis of fluorinated pyridine derivatives requires comprehensive process engineering strategies to ensure consistent product quality, optimal yield, and economic viability [11] [12]. The global pyridine and pyridine derivatives market, valued at 795.8 million USD in 2024, is projected to reach 1.87 billion USD by 2037, highlighting the growing industrial importance of these compounds [11].

Process intensification strategies focus on developing significantly smaller, cleaner, and more energy-efficient manufacturing plants [12]. The philosophy behind process intensification aims to reduce capital costs by minimizing equipment size while maximizing processing efficiency [12]. This approach typically involves the integration of multiple unit operations and the implementation of continuous flow processing technologies [12].

Continuous flow reactors offer substantial advantages over traditional batch processing for fluorinated compound synthesis [13] [14]. These systems provide enhanced heat and mass transfer characteristics, improved reaction control, and reduced safety risks associated with hazardous reagents [13]. The implementation of continuous flow microreactors for pyridine derivative synthesis has demonstrated superior performance compared to conventional heating methods [14].

The design of industrial-scale continuous flow systems requires careful consideration of residence time distribution, heat transfer capabilities, and pressure drop characteristics [13]. Advanced process control systems incorporating real-time monitoring and feedback mechanisms ensure consistent product quality throughout extended production runs [13]. The integration of automated sampling and analytical systems enables rapid detection and correction of process deviations [13].

Process ParameterBatch ProcessingContinuous FlowImprovement Factor
Heat Transfer Coefficient100-500 W/m²K1000-5000 W/m²K10-fold
Residence Time2-8 hours5-30 minutes20-fold reduction
Product Consistency±5%±1%5-fold improvement
Energy Efficiency60-70%85-95%1.3-fold

Risk assessment protocols for industrial fluorination processes must address the unique hazards associated with fluorinated compounds and reactive intermediates [15]. Comprehensive exposure control plans incorporating engineering controls, administrative measures, and personal protective equipment ensure worker safety throughout the production process [15]. Emergency response procedures specifically designed for fluorine-containing systems provide rapid containment and mitigation strategies in case of process upsets [15].

Purification Strategies and Yield Optimization

The purification of 2-fluoropyridine-5-carbonyl chloride requires specialized techniques due to the compound's sensitivity to moisture and its corrosive nature [17]. Fractional distillation represents the primary purification method for pyridine derivatives, though certain impurities may require additional treatment strategies [18]. The implementation of advanced distillation techniques including reactive distillation and azeotropic distillation enables the removal of trace contaminants that cannot be eliminated through conventional separation methods [18].

Recrystallization techniques provide an alternative purification approach for solid pyridine derivatives [17]. The process involves dissolving the impure compound in a suitable solvent at elevated temperature, followed by controlled cooling to promote selective crystallization of the pure product [17]. Solvent selection plays a critical role in recrystallization success, with factors including solubility characteristics, boiling point, and chemical compatibility determining optimal conditions [17].

The purification of aluminum hydride-treated pyridine compounds has emerged as an effective strategy for removing diazine impurities [18]. This methodology involves treating crude pyridine compounds with lithium aluminum hydride or sodium aluminum hydride, followed by distillation to obtain high-purity products [18]. The aluminum hydride treatment selectively reduces impurities while leaving the desired pyridine derivative unchanged [18].

Continuous purification systems incorporating packed columns and advanced separation technologies enable high-throughput processing of fluorinated compounds [19]. The selection of appropriate packing materials and operating conditions significantly impacts separation efficiency and product purity [19]. Molecular sieve-based drying systems provide effective moisture removal from hygroscopic fluorinated compounds [19].

Purification MethodPurity Achieved (%)Throughput (kg/hr)Energy Requirement (MJ/kg)
Fractional Distillation98.550-2002.5-3.5
Recrystallization99.210-501.8-2.5
Reactive Distillation99.8100-5003.0-4.0
Molecular Sieve Drying99.5200-10000.5-1.0

Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency throughout the synthesis process [20]. The implementation of design of experiments methodologies enables systematic optimization of reaction parameters including temperature, concentration, and catalyst loading [13]. Statistical analysis of experimental data provides insights into parameter interactions and identifies optimal operating conditions [13].

Process analytical technology integration enables real-time monitoring of reaction progress and product quality [20]. Advanced analytical techniques including in-line spectroscopy and chromatographic analysis provide immediate feedback on process performance [20]. This real-time data enables dynamic optimization of process conditions to maximize yield and minimize waste generation [20].

2-Fluoropyridine-5-carbonyl chloride represents a heterocyclic aromatic compound of significant interest in synthetic organic chemistry. The compound features a pyridine ring system with strategic fluorine and carbonyl chloride substitutions that impart unique molecular architecture and distinctive physicochemical properties [1] [2].

X-ray Crystallographic Analysis of Molecular Geometry

While direct X-ray crystallographic data for 2-fluoropyridine-5-carbonyl chloride remains limited in the accessible literature, structural insights can be derived from related fluoropyridine derivatives and theoretical calculations. X-ray crystallographic studies of related pyridine carbonyl systems reveal several key structural features that can be extrapolated to this compound [3] [4].

The molecular geometry of 2-fluoropyridine-5-carbonyl chloride is characterized by a planar pyridine ring system with the fluorine atom positioned at the 2-position and the carbonyl chloride functional group at the 5-position. Based on crystallographic analyses of similar compounds, the pyridine ring maintains planarity with typical carbon-carbon bond lengths of approximately 1.39-1.41 Å and carbon-nitrogen bond lengths of 1.34-1.36 Å [3] [4].

The carbonyl chloride functional group exhibits characteristic geometric parameters with a carbon-oxygen double bond length of approximately 1.18 Å and a carbon-chlorine single bond length of approximately 1.74 Å. The chlorine-carbon-oxygen bond angle is expected to be approximately 111.8°, consistent with trigonal planar geometry around the carbonyl carbon [5].

Fluorine substitution at the 2-position introduces minimal steric perturbation due to the small atomic radius of fluorine, maintaining the overall planar architecture of the aromatic system. The carbon-fluorine bond length is estimated at approximately 1.36 Å, typical for aromatic carbon-fluorine bonds [6].

Table 1: Molecular Architecture Parameters

Structural ParameterValueReference
Molecular FormulaC₆H₃ClFNO [1] [2]
Molecular Weight159.55 g/mol [1] [2]
Pyridine Ring PlanarityMaintained [3] [4]
C-F Bond Length (estimated)~1.36 Å [6]
C=O Bond Length (estimated)~1.18 Å [5]
C-Cl Bond Length (estimated)~1.74 Å [5]

Electronic Structure and Orbital Configuration Studies

The electronic structure of 2-fluoropyridine-5-carbonyl chloride is characterized by the interplay between the π-electron system of the pyridine ring, the electron-withdrawing effects of both fluorine and carbonyl chloride substituents, and the heteroatomic contributions to the molecular orbitals [6] [7].

Frontier Molecular Orbital Analysis reveals that fluorine substitution significantly affects the electronic distribution within the pyridine ring system. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group that stabilizes both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) [6] [8] [9].

The carbonyl chloride functional group introduces additional complexity to the electronic structure through its dual nature as both an electron-withdrawing group and a site for nucleophilic attack. The π* orbital of the carbonyl group significantly contributes to the LUMO, making the compound highly electrophilic [7] [10].

Density Functional Theory (DFT) calculations on related fluoropyridine systems indicate that fluorine substitution at the 2-position causes a redistribution of electron density within the aromatic ring. The HOMO primarily consists of π orbitals localized on the pyridine ring with contributions from the fluorine lone pairs, while the LUMO shows significant mixing between the pyridine π* orbitals and the carbonyl π* system [6] [8] [9].

Natural Bond Orbital (NBO) analysis of similar fluoropyridine derivatives demonstrates that the carbon-fluorine bond exhibits significant ionic character due to the electronegativity difference, contributing to the overall dipole moment of the molecule [6] [8].

Table 2: Electronic Structure Characteristics

Electronic PropertyDescriptionReference
HOMO Characterπ orbitals with F lone pair contribution [6] [8] [9]
LUMO CharacterMixed pyridine π* and carbonyl π* [7] [10]
Electron-Withdrawing GroupsF at position 2, COCl at position 5 [1] [6]
Charge DistributionPolarized due to electronegative substituents [6] [8]
Bond PolaritySignificant C-F and C-Cl ionic character [6]

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of 2-fluoropyridine-5-carbonyl chloride provides crucial structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for structural verification [11].

¹H NMR Spectroscopy of the compound confirms the expected aromatic proton signals. The pyridine ring protons appear in the characteristic aromatic region, with chemical shifts influenced by the electron-withdrawing effects of both fluorine and carbonyl chloride substituents. The compound shows conformance to expected structural patterns in ¹H NMR analysis [11].

¹⁹F NMR Spectroscopy provides unambiguous identification of the fluorine substituent, with the fluorine signal appearing in the typical aromatic fluorine region. The ¹⁹F NMR data confirms structural integrity and substitution pattern [11].

Infrared (IR) Spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The carbonyl chloride functional group exhibits a distinctive C=O stretching vibration expected in the range of 1750-1800 cm⁻¹, shifted to higher frequency due to the electron-withdrawing nature of the chlorine atom attached to the carbonyl carbon [12] [13].

Related pyridine compounds show characteristic IR absorptions including aromatic C=C stretching around 1600 cm⁻¹, C-N stretching around 1400-1500 cm⁻¹, and C-F stretching in the range of 1000-1300 cm⁻¹ [12] [13].

Mass Spectrometry confirms the molecular ion peak and fragmentation patterns consistent with the proposed structure. The molecular ion peak at m/z 159.55 corresponds to the calculated molecular weight, and fragmentation patterns show losses characteristic of chlorine and fluorine substituents [11].

Table 3: Spectroscopic Characterization Data

TechniqueKey InformationReference
¹H NMRConforms to Structure [11]
¹⁹F NMRConforms to Structure [11]
Mass SpectrometryMolecular ion at m/z 159.55 [11]
IR SpectroscopyC=O stretch ~1750-1800 cm⁻¹ [12] [13]
Elemental Analysis%C: 45.41, %H: 1.78, %N: 8.43 [11]

Thermodynamic Properties and Phase Behavior

The thermodynamic properties of 2-fluoropyridine-5-carbonyl chloride are influenced by the molecular architecture, intermolecular interactions, and the presence of polar functional groups. The compound exhibits specific thermal behavior that affects its handling, storage, and reactivity [14] [15].

Thermal Stability of the compound is moderate, requiring careful storage conditions. The material is hygroscopic and requires storage under inert atmosphere at 2-8°C to prevent decomposition [11] [14]. The boiling point is reported as 90-94°C at 15 mmHg, indicating moderate volatility under reduced pressure conditions [14].

Phase Behavior analysis reveals that the compound exists as a liquid at room temperature with a yellow to colorless appearance. The physical state as an oil with suspended particles suggests limited thermal stability and potential for decomposition upon prolonged exposure to ambient conditions [2] [11].

The density is predicted to be 1.408 ± 0.06 g/cm³, indicating a relatively dense liquid phase consistent with the presence of heavy atoms (chlorine and fluorine) in the molecular structure [14].

Vapor Pressure data remain unavailable in the accessible literature, but the reported boiling point under reduced pressure suggests moderate volatility that requires careful handling to prevent vapor loss [15].

Table 4: Thermodynamic Properties and Phase Behavior

PropertyValueReference
Physical StateLiquid (oil) [2] [11]
Boiling Point90-94°C (at 15 mmHg) [14]
Density (predicted)1.408 ± 0.06 g/cm³ [14]
Thermal StabilityHygroscopic, requires inert atmosphere [11]
Storage Temperature2-8°C (Refrigerate) [14]
AppearanceYellow to colorless oil [2] [11]

Solubility Characteristics and Partition Coefficients

The solubility profile and partition behavior of 2-fluoropyridine-5-carbonyl chloride reflect the compound's amphiphilic nature, combining aromatic character with polar functional groups. Understanding these properties is crucial for synthetic applications and purification procedures [11] [16].

Solubility Characteristics demonstrate limited solubility in common organic solvents. The compound shows slight solubility in benzene, chloroform, and dimethyl sulfoxide (DMSO) [11]. However, it exhibits enhanced miscibility with alcohols, ethers, and ketones, suggesting favorable interactions with protic and moderately polar solvents [16].

The partition coefficient (Log P) value of 1.45 indicates moderate lipophilicity, reflecting the balance between the hydrophobic aromatic ring system and the polar substituents [2]. This value suggests reasonable membrane permeability while maintaining sufficient polarity for synthetic manipulations.

The predicted pKa value of -3.03 ± 0.10 indicates that the compound is a weak acid, consistent with the electron-withdrawing effects of both fluorine and carbonyl chloride substituents that stabilize the conjugate base [14].

Water solubility data are not explicitly available, but the moderate Log P value and the presence of polar functional groups suggest limited but measurable aqueous solubility [15].

The solubility profile indicates that purification and synthetic procedures should utilize moderately polar organic solvents for optimal handling. The compound's behavior in different solvent systems reflects the competing influences of aromatic π-π interactions, hydrogen bonding capabilities, and dipole-dipole interactions [11] [16].

Table 5: Solubility Characteristics and Partition Coefficients

Solvent/PropertySolubility/ValueReference
BenzeneSlightly Soluble [11]
ChloroformSlightly Soluble [11]
DMSOSlightly Soluble [11]
Alcohols/Ethers/KetonesMiscible [16]
Log P (octanol/water)1.45 [2]
pKa (predicted)-3.03 ± 0.10 [14]

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H227 (25%): Combustible liquid [Warning Flammable liquids];
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

6-Fluoropyridine-3-carbonyl chloride

Dates

Last modified: 08-15-2023

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